REACTION_CXSMILES
|
FC1C=C(N)C=CC=1F.[F:10][C:11]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:12]=1[NH2:18].[NH4+].[OH-]>>[F:10][C:11]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:12]=1[NH2:18] |f:0.1,2.3|
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Name
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2-fluorobenzene-1,4-diamine 3,4-Difluorobenzenamine
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Quantity
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3 mL
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Type
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reactant
|
Smiles
|
FC=1C=C(C=CC1F)N.FC1=C(C=CC(=C1)N)N
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
with vigorous stirring for several hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a solid yellow precipitate
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
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Type
|
WASH
|
Details
|
washed with water
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC(=C1)N)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |